1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Overview
Description
1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone (CPPE) is a novel compound that has recently been studied for its potential applications in scientific research. CPPE is a pyrazinone derivative and is a member of the piperidine family of compounds. CPPE is a white crystalline solid with a molecular weight of 282.07 g/mol and a melting point of 123-125°C.
Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
Studies have shown that compounds structurally related to "1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone" have been synthesized using microwave-assisted methods. These compounds exhibit significant antibacterial activity. For instance, microwave-assisted synthesis has been employed to create piperidine-containing pyrimidine imines and thiazolidinones, which are screened for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic and Docking Studies
Further research into structurally similar compounds includes the synthesis, spectroscopic characterization, and evaluation of cytotoxic activities. Notably, a compound synthesized for cytotoxic studies showed promising results, indicating potential for biological applications including antitumor activities. The binding analysis of these molecules can offer insights into their pharmacokinetics nature for further biological applications (Govindhan et al., 2017).
Antiviral Activity
Another avenue of application involves the synthesis and evaluation of antiviral activities. Compounds with the piperidinyl ethanone structure have been studied for their potential in combating viruses such as HSV1 and HAV-MBB, showcasing the broad spectrum of biological activities these compounds can possess (Attaby et al., 2006).
Hydrogen-Bonding Patterns and Structural Analysis
The investigation into hydrogen-bonding patterns and structural analysis of enaminones related to "1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone" demonstrates the importance of such studies in understanding the chemical and physical properties of these compounds. This knowledge is crucial for the design of compounds with desired biological activities (Balderson et al., 2007).
properties
IUPAC Name |
1-[4-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-9(3-5-15)10-6-13-7-11(12)14-10/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCUKVXHXXCMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.